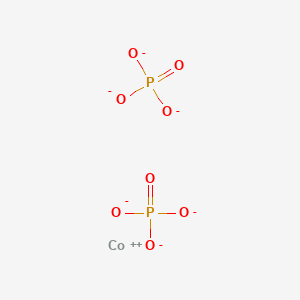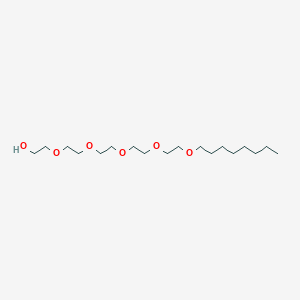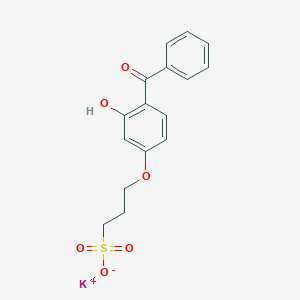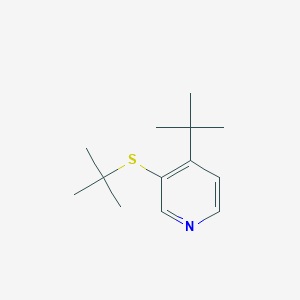
磷酸二氢钴
描述
Cobalt bis(dihydrogen phosphate) is an inorganic compound with the chemical formula Co(H₂PO₄)₂. It is a red powder that is generally available in high purity and various grades for research and industrial applications . This compound is part of the broader family of cobalt phosphates, which are known for their interesting physical and chemical properties, including ionic conductivity and catalytic activity .
科学研究应用
Cobalt bis(dihydrogen phosphate) has a wide range of scientific research applications. It is used in the field of electrochemistry as an electrocatalyst for water splitting and hydrogen evolution reactions . In materials science, it is studied for its ionic conductivity and potential use in battery technologies . Additionally, it has applications in environmental science for phosphate sensing and removal .
作用机制
Target of Action
Cobalt bis(dihydrogen phosphate), also known as EINECS 242-521-8, primarily targets the hydrogen evolution reaction (HER) . It is used as a catalyst in this process . The compound has also been studied for its interaction with oxygen evolution reaction (OER) .
Mode of Action
The compound interacts with its targets through electro-catalytic proton reduction . The phosphate from the buffer coordinates to the metal and delivers a proton to the metal hydride in the H–H bond formation . In the presence of a sensitizer, cobalt bis(dihydrogen phosphate) shows relatively high photocatalytic activity for HER .
Biochemical Pathways
The compound affects the photocatalytic hydrogen evolution pathway . It plays a crucial role in the electro-catalytic proton reduction in neutral phosphate buffer . The phosphate from the buffer coordinates to the metal and delivers a proton to the metal hydride in the H–H bond formation .
Result of Action
The compound’s action results in the formation of hydrogen . It exhibits relatively high photocatalytic activity for HER . The activity can be attributed to a more dispersive nanosheet and larger BET-specific surface area .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and buffer strength . For instance, the assembly of nanosheets of cobalt bis(dihydrogen phosphate) is more incompact due to a mildly basic environment .
准备方法
Cobalt bis(dihydrogen phosphate) can be synthesized through various methods. One common approach involves the reaction of cobalt nitrate with phosphoric acid under controlled conditions. Another method includes the use of cobalt acetate and sodium phosphate, which results in the formation of cobalt phosphate with a 3D flower-like structure . Industrial production methods often involve similar chemical reactions but are scaled up to meet commercial demands.
化学反应分析
Cobalt bis(dihydrogen phosphate) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in hydrogenation reactions where it acts as a catalyst . Common reagents used in these reactions include hydrogen gas and various organic substrates. The major products formed from these reactions depend on the specific conditions and reagents used but often include reduced organic compounds and hydrogenated products .
相似化合物的比较
Cobalt bis(dihydrogen phosphate) can be compared to other cobalt phosphates and related compounds such as cobalt(II) phosphate and cobalt(III) phosphate. While all these compounds share similar structural features, cobalt bis(dihydrogen phosphate) is unique due to its specific ionic and catalytic properties . Similar compounds include cobalt(II) nitrate, cobalt(II) chloride, and cobalt(II) hydroxide, which also exhibit interesting chemical behaviors but differ in their specific applications and reactivity .
属性
IUPAC Name |
cobalt(2+);diphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFTWYFOTJBTIQ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO8P2-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18718-10-0 | |
| Record name | Phosphoric acid, cobalt(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018718100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt bis(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)










